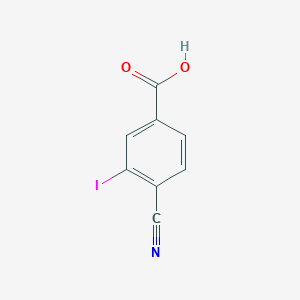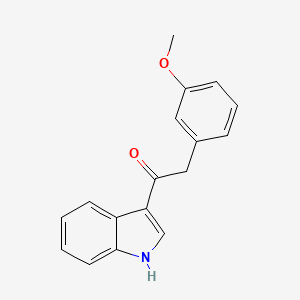
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound is part of the quinoline family, which is recognized for its significant biological and pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under specific conditions. The reaction is catalyzed by triethylamine in diphenyl ether . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ, with proline as a ligand and proton source in aqueous ethanol .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles, utilizing environmentally benign solvents and catalysts. Methods such as microwave irradiation and ultrasound irradiation are also used to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antimalarial agent.
作用機序
The mechanism of action of Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This compound also binds to DNA, interfering with replication and transcription processes .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-4-methylquinoline
- 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
- 7-Amino-2-hydroxy-4-methylquinoline
Uniqueness
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate stands out due to its unique combination of a chloro and ethyl ester group, which enhances its biological activity and makes it a valuable compound in drug discovery and development .
特性
CAS番号 |
50593-26-5 |
|---|---|
分子式 |
C13H12ClNO3 |
分子量 |
265.69 g/mol |
IUPAC名 |
ethyl 7-chloro-2-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)11-7(2)15-10-6-8(14)4-5-9(10)12(11)16/h4-6H,3H2,1-2H3,(H,15,16) |
InChIキー |
DGWOEPLHTLXEEL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)
![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)


![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)




